Cas no 20654-56-2 (silver(I) perrhenate)

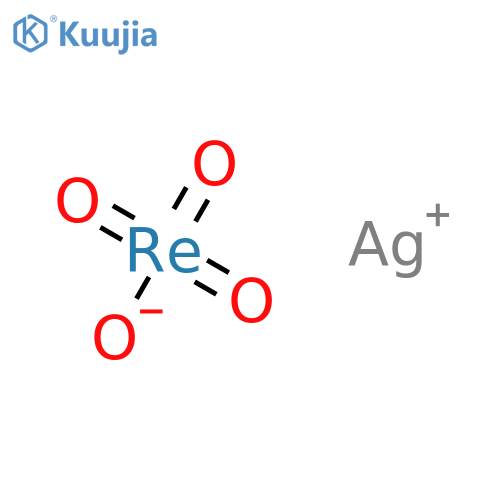

silver(I) perrhenate structure

商品名:silver(I) perrhenate

silver(I) perrhenate 化学的及び物理的性質

名前と識別子

-

- silver(I) perrhenate

- Silver perrhenate

- Silver perrhenate (99.9-Re) PURATREM

- Silver perrhenate,99. (metals basis)

- Silver(I) perrhenate,99. (metals basis)

- Silverperrhenate(99.9-Re)

- Silverperrhenate

- 20654-56-2

- Rhenium silver tetraoxide

- MFCD00014144

- DTXSID20228461

- Silver(i)perrhenate

- Q3916635

- Silver(I) perrhenate, for synthesis

- Silver perrhenate (AgReO4)

- Silver(I) perrhenate, 99.99% trace metals basis

- EINECS 232-042-2

- 7784-00-1

- silver;oxido(trioxo)rhenium

- Rhenium silver oxide (Re2AgO8)

- Silver perrhenate, 99% (99.995-Re)

-

- MDL: MFCD00014144

- インチ: InChI=1S/Ag.3H2O.O.Re/h;3*1H2;;/q+1;;;;-1;

- InChIKey: JRISYOCHUNKJAV-UHFFFAOYSA-N

- ほほえんだ: [Ag+].O.O.O.[O-].[Re]

計算された属性

- せいみつぶんしりょう: 357.84100

- どういたいしつりょう: 357.84050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 95.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.3Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”

- 密度みつど: 7.05 g/mL at 25 °C(lit.)

- ゆうかいてん: 430 °C (lit.)

- PSA: 74.27000

- LogP: -0.47520

- かんど: Light Sensitive

silver(I) perrhenate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 3260 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S45-S36/37/39

-

危険物標識:

- リスク用語:R34

- 包装グループ:III

- 危険レベル:5.1

- セキュリティ用語:5.1

- 包装等級:III

- 包装カテゴリ:III

- 危険レベル:5.1

silver(I) perrhenate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 47-1700-5g |

Silver perrhenate |

20654-56-2 | 99%(99.995+%-Re)PURATREM | 5g |

4289.0CNY | 2021-07-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 574198-1G |

silver(I) perrhenate |

20654-56-2 | 99.99% trace metals basis | 1G |

¥1626.24 | 2022-02-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-272472-1 g |

Silver(I) perrhenate, |

20654-56-2 | 1g |

¥1,083.00 | 2023-07-10 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44480-25g |

Silver perrhenate, 99.99% (metals basis) |

20654-56-2 | 99.99% | 25g |

¥17489.00 | 2023-03-01 | |

| BAI LING WEI Technology Co., Ltd. | J3447-1700-5g |

silver(I) perrhenate |

20654-56-2 | (99.995+%-Re) | 5g |

¥6224 | 2023-11-24 | |

| BAI LING WEI Technology Co., Ltd. | J30464694-1g |

silver(I) perrhenate |

20654-56-2 | for synthesis | 1g |

¥1089 | 2023-11-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-VL632-200mg |

Silverperrhenate,99%(99.995+%-Re)PURATREM |

20654-56-2 | 99.99% (metals basis) | 200mg |

¥270.0 | 2022-02-28 | |

| BAI LING WEI Technology Co., Ltd. | K14044480-25g |

silver(I) perrhenate |

20654-56-2 | 99.99% | 25g |

¥13684 | 2023-11-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_47-1700-1g |

Silver perrhenate, 99% (99.995+%-Re) PURATREM |

20654-56-2 | (99.995+%-Re) | 1g |

¥1696.00 | 2024-08-09 | |

| A2B Chem LLC | AB17116-5g |

Rhenium silver oxide (Re2AgO8) |

20654-56-2 | 99%,99.995+%-Re | 5g |

$295.00 | 2024-04-20 |

20654-56-2 (silver(I) perrhenate) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20654-56-2)silver(I) perrhenate

清らかである:99%/99%

はかる:1g/5g

価格 ($):213.0/780.0